

An In-depth Technical Guide to 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Hydroxy-2,4,5-triaminopyrimidine sulfate
Cat. No.:	B140154

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A Core Intermediate in Pharmaceutical and Biological Research

This technical guide provides a comprehensive overview of **6-Hydroxy-2,4,5-triaminopyrimidine sulfate**, a pivotal chemical compound with a rich history and significant applications in drug development and biological research. Tailored for researchers, scientists, and professionals in the field of drug development, this document details its discovery, physicochemical properties, synthesis protocols, and its role in biological signaling pathways.

Discovery and History

The discovery of 6-Hydroxy-2,4,5-triaminopyrimidine is intrinsically linked to the pioneering work of German chemist Wilhelm Traube on purine synthesis at the beginning of the 20th century. In his seminal 1900 publication in *Berichte der deutschen chemischen Gesellschaft*, Traube detailed a novel method for synthesizing guanine and xanthine, which laid the groundwork for the synthesis of a wide range of purine derivatives.^{[1][2]} A key step in this process was the synthesis of 2,4,5-triamino-6-hydroxypyrimidine.^[3] Traube's method involved the nitrosation of a 4-aminopyrimidine derivative, followed by reduction to introduce the 5-amino group, and subsequent ring closure to form the purine structure. This foundational work established 2,4,5-triamino-6-hydroxypyrimidine as a crucial intermediate in purine chemistry. The sulfate salt of this compound has since become a commercially available and widely used reagent due to its relative stability.

Physicochemical Properties

6-Hydroxy-2,4,5-triaminopyrimidine sulfate is a yellow-beige crystalline powder.^[4] It is known to exist in both anhydrous and hydrated forms, which are associated with different CAS registry numbers. The sulfate salt form enhances its solubility in water, which is advantageous for its use in various laboratory and biological applications.^[5]

Property	Value	References
Molecular Formula	$C_4H_7N_5O \cdot H_2SO_4$	[6]
Molecular Weight	239.21 g/mol	[4][7]
CAS Number	35011-47-3 (for sulfate)	[7]
1603-02-7 (for sulfate salt)	[6][8]	
Appearance	Yellow-beige crystalline powder	[4]
Melting Point	≥ 300 °C (decomposes)	[4][7]
Solubility	Soluble in DMSO. Very low solubility in water.	[4][7]
Storage	Inert atmosphere, Room Temperature	[7]

Note: The molecular formula and weight provided are for the sulfate salt. Different CAS numbers may refer to the anhydrous or hydrated forms of the salt.

Spectral Data

Detailed spectral data for **6-Hydroxy-2,4,5-triaminopyrimidine sulfate** is crucial for its identification and characterization.

- Infrared (IR) Spectroscopy: An article on the synthesis of a guanine derivative reports the following IR peaks (KBr, cm^{-1}) for 2,4,5-triamino-6-hydroxy pyrimidine sulphate: 3321.8, 3093.6, 2728, 2510.2, 1669.7, 1586, 1129.9, 1078.8, 541.1.^[9]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ^1H and ^{13}C NMR spectra for **6-Hydroxy-2,4,5-triaminopyrimidine sulfate** are not readily available in the searched literature, isotopically labeled versions ($^{13}\text{C}_2$, ^{15}N) are commercially available for use in research, indicating that NMR is a viable analytical technique for this compound.[10][11]

Experimental Protocols: Synthesis

The synthesis of **6-Hydroxy-2,4,5-triaminopyrimidine sulfate** is a multi-step process that has been refined over the years. Below are representative protocols based on published literature and patents.

Classical Laboratory Synthesis (Traube Method Adaptation)

This method is an adaptation of the original Traube synthesis, starting from guanidine and a cyanoacetate derivative.

Step 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine Guanidine nitrate is reacted with ethyl cyanoacetate in the presence of a base (e.g., sodium ethoxide) to form the pyrimidine ring.[9]

Step 2: Nitrosation to form 2,4-diamino-6-hydroxy-5-nitrosopyrimidine The 2,4-diamino-6-hydroxypyrimidine is then treated with sodium nitrite in an acidic medium (e.g., acetic acid) to introduce a nitroso group at the 5-position.[9]

Step 3: Reduction to 2,4,5-triamino-6-hydroxypyrimidine The nitroso group is reduced to an amino group. Common reducing agents for this step include sodium dithionite or catalytic hydrogenation (e.g., using a Palladium catalyst).[9][12]

Step 4: Formation of the Sulfate Salt The resulting 2,4,5-triamino-6-hydroxypyrimidine is treated with sulfuric acid to precipitate the sulfate salt, which can then be isolated by filtration. [9]

Industrial Scale Synthesis via Catalytic Hydrogenation

Modern industrial processes often utilize catalytic hydrogenation for the reduction step due to its efficiency and cleaner reaction profile.

Protocol Outline:

- Reaction Setup: A suspension of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine in water is placed in a stirred autoclave.
- Catalyst Addition: A noble metal catalyst, such as palladium on charcoal (Pd/C), is added to the suspension.[12][13]
- Hydrogenation: The autoclave is pressurized with hydrogen gas (e.g., 10-60 bar), and the mixture is heated (e.g., 70-120 °C) with stirring.[12]
- pH Adjustment and Product Isolation: After the reaction is complete, the pH of the mixture is adjusted with a base (e.g., sodium hydroxide) to dissolve the product. The catalyst is then filtered off.
- Precipitation of Sulfate Salt: The filtrate containing the dissolved product is then added to a sulfuric acid solution to precipitate the **6-Hydroxy-2,4,5-triaminopyrimidine sulfate**. The product is collected by filtration, washed, and dried.[12]

Biological Significance and Signaling Pathways

6-Hydroxy-2,4,5-triaminopyrimidine and its derivatives have garnered significant interest for their ability to act as agonists for the guanine riboswitch.

The Guanine Riboswitch: A Bacterial Gene Regulator

Riboswitches are structured RNA elements, typically found in the 5'-untranslated region of bacterial messenger RNA (mRNA), that can directly bind to small molecule metabolites to regulate gene expression.[14] The guanine riboswitch specifically controls the expression of genes involved in the transport and biosynthesis of purines.

The mechanism of action of the guanine riboswitch is as follows:

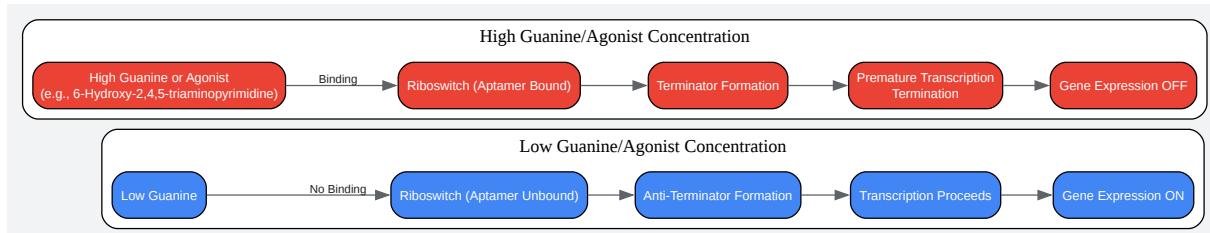
- "Off" State (Low Guanine/Agonist Concentration): In the absence of its ligand (guanine or an agonist like 6-Hydroxy-2,4,5-triaminopyrimidine), the riboswitch adopts a conformation that allows for the formation of an "anti-terminator" structure. This structure permits RNA polymerase to continue transcription of the downstream genes.[15]

- "On" State (High Guanine/Agonist Concentration): When guanine or an agonist binds to the aptamer domain of the riboswitch, it induces a conformational change. This change stabilizes a "terminator" hairpin structure in the mRNA. The formation of this terminator structure signals the RNA polymerase to dissociate from the DNA template, prematurely halting transcription.[14][15][16]

This regulatory mechanism makes the guanine riboswitch an attractive target for the development of novel antimicrobial agents. By designing molecules that can mimic guanine and bind to the riboswitch, it is possible to artificially suppress the expression of essential genes in bacteria, leading to growth inhibition. 6-Hydroxy-2,4,5-triaminopyrimidine and its analogs are being actively investigated for this purpose.

Mandatory Visualizations

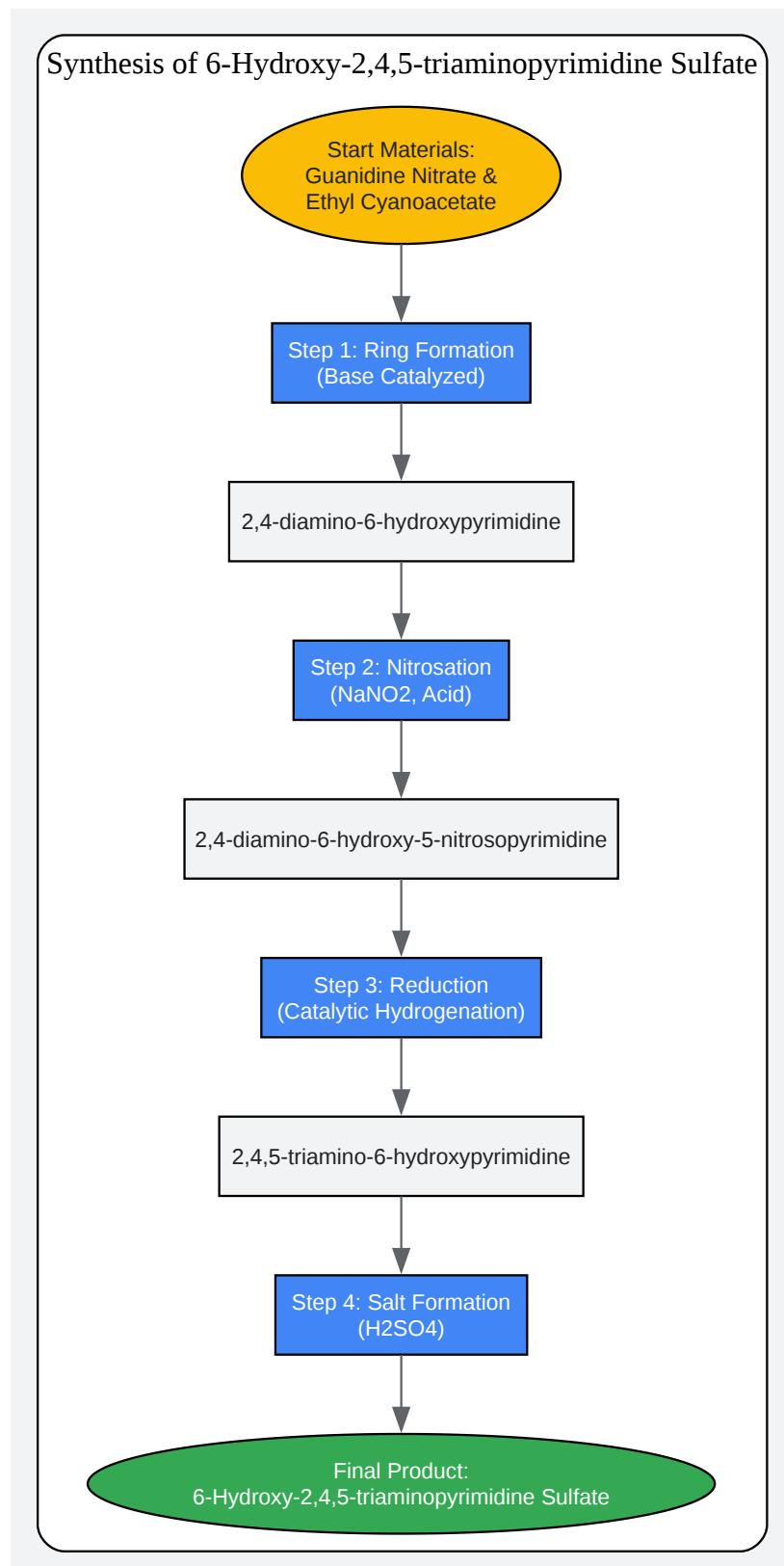
Signaling Pathway: Guanine Riboswitch Regulation



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Caption: Guanine riboswitch signaling pathway.

Experimental Workflow: Synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate



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Caption: Generalized workflow for the synthesis of the target compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140154#6-hydroxy-2-4-5-triaminopyrimidine-sulfate-discovery-and-history>]

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